Diphenic acid Diphenic acid Beilstein/REAXYS Number: 2053625 City Chemical manufactures high purity Diphenic Acid, CAS 482-05-3 in bulk quantity. Diphenic acid is a pharmaceutical intermediate is useful in synthesizing certain dyes. Diphenic Acid has therapeutic properties that have the potential of lowering the risk of chronic diseases, diphenic acid derivatives have attracted great attention. Diphenic acids derivatives can usually be found in fruits like raspberry, strawberry, and blackberry.
Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl.
Brand Name: Vulcanchem
CAS No.: 482-05-3
VCID: VC21184633
InChI: InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

Diphenic acid

CAS No.: 482-05-3

Cat. No.: VC21184633

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Diphenic acid - 482-05-3

Specification

CAS No. 482-05-3
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 2-(2-carboxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key GWZCCUDJHOGOSO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Melting Point 233.5 °C

Introduction

Physical and Chemical Properties

Diphenic acid possesses well-documented physicochemical properties that influence its behavior in various chemical reactions and applications. The following table summarizes the key physical and chemical characteristics of diphenic acid:

Table 2.1: Physicochemical Properties of Diphenic Acid

PropertyValueUnitSource
Molecular FormulaC₁₄H₁₀O₄-
Molecular Weight242.23g/mol
AppearanceWhite to brownish powder/solid-
Melting Point227-235.5°C
Density1.2695-1.2917g/cm³
pH (in water)4-5(at 20°C)
Bulk Density470kg/m³
Autoignition Temperature390°C
Solubility in MethanolClear solution (at 2.5%)-
Solubility in WaterInsoluble(at 20°C)

The thermodynamic properties of diphenic acid provide crucial information for understanding its behavior under various reaction conditions:

Table 2.2: Thermodynamic Properties of Diphenic Acid

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (Δ₍ƒ₎G°)-258.92kJ/mol
Standard Enthalpy of Formation (Δ₍ƒ₎H° gas)-411.79kJ/mol
Enthalpy of Fusion (Δ₍fus₎H°)30.69kJ/mol
Enthalpy of Sublimation (Δ₍sub₎H°)151.90 ± 3.50kJ/mol
Enthalpy of Vaporization (Δ₍vap₎H°)99.48kJ/mol
Boiling Point (T₍boil₎)875.14K
Critical Temperature (T₍c₎)1096.05K
Critical Volume (V₍c₎)0.653m³/kmol

In regulatory contexts, diphenic acid has established identifications in various chemical inventories, reflecting its commercial and research significance:

Table 2.3: Regulatory Information for Diphenic Acid

Chemical InventoryStatusSource
European Inventory (EINECS)Listed (207-576-4)
EC InventoryListed
United States TSCA InventoryListed
China IECSCListed
Korea Existing Chemicals List (KECL)Listed
Canadian DSLNot Listed
Canadian NDSLListed
Japanese ENCSListed

Preparation and Synthesis Methods

Multiple synthetic routes have been developed for the preparation of diphenic acid, each offering distinct advantages depending on the starting materials and required purity. The primary methods include:

Diazotization of Anthranilic Acid

The most common laboratory preparation of diphenic acid involves the diazotization of anthranilic acid followed by reduction with copper(I) . This method represents a classic demonstration of diazonium chemistry in organic synthesis:

  • Anthranilic acid undergoes diazotization

  • The resulting diazonium salt is reduced with copper(I)

  • This leads to the formation of the biphenyl structure with appropriately positioned carboxylic acid groups

Oxidation of Phenanthrene

Diphenic acid can also be synthesized through the oxidation of phenanthrene using peracetic acid, which is first prepared from acetic acid and hydrogen peroxide according to the following reactions :

  • CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O

  • 4 CH₃COOOH + C₁₄H₁₀ → 4 CH₃COOH + C₁₄H₁₀O₄

Alternative Oxidation Methods

Various alternative oxidation approaches have been documented:

  • Treatment of phenanthrene with different oxidizing agents (hydrogen peroxide, chromium trioxide, potassium dichromate, or potassium permanganate) initially yields phenanthrenequinone, which on further oxidation produces diphenic acid

  • Boiling phenanthrenequinone in alcoholic potash (potassium hydroxide in alcohol) to generate the potassium salt of diphenic acid

  • Photo-oxidation of phenanthrenequinone to directly obtain diphenic acid

Ullmann Coupling

Diphenic acid synthesis has also been achieved through Ullmann coupling of potassium o-bromobenzoate, demonstrating the utility of metal-catalyzed coupling reactions in forming the biphenyl core structure .

Applications and Uses

Diphenic acid finds applications across multiple domains, leveraging its unique structural features and chemical reactivity:

Pharmaceutical Applications

Diphenic acid serves as a valuable intermediate in pharmaceutical synthesis, particularly in the production of Azapetine, which functions as a sympathomimetic vasodilator . The compound's distinctive conformational properties make it especially useful in designing molecules with specific three-dimensional arrangements .

Dye Synthesis

The biphenyl scaffold and carboxylic acid functionalities of diphenic acid make it an important building block in the synthesis of various dyes . These structural elements contribute to the chromophoric properties needed in dye chemistry.

Coordination Chemistry and Materials Science

Diphenic acid forms a variety of coordination polymers, making it valuable in crystal engineering and the development of novel materials with specialized properties . The compound's ability to create self-assembled structures has applications in developing materials with unique physical and chemical characteristics .

Structural Features and Conformational Properties

The molecular architecture of diphenic acid contributes significantly to its chemical behavior and applications:

Atropisomerism

Diphenic acid exhibits atropisomerism due to restricted rotation around the central carbon-carbon bond connecting the two benzene rings . This property has important implications for stereochemistry and molecular recognition processes.

Internal Anhydride Formation

The compound can form an internal anhydride featuring a seven-membered ring fused to the two benzene rings . This reactivity reflects the proximity of the carboxylic acid groups and their optimal orientation for intramolecular reactions.

Role as a "Conformation Lock"

Research has identified diphenic acid as a general "conformation lock" in the design of complex molecular structures . The nearly orthogonally aligned phenyl rings generate a β-turn-like element critical for bihelical structure formation . This conformational control has proven valuable in creating predictable three-dimensional molecular architectures.

Research Developments and Studies

Diphenic acid continues to be the subject of significant research interest, with several notable developments:

Supramolecular Chemistry Applications

Recent studies have explored the preparation and crystal structure of self-assembled two-dimensional supramolecular complexes stabilized by intricate arrays of coordinated water molecules, with diphenic acid serving as a key structural component . These investigations highlight the compound's ability to participate in complex hydrogen-bonding networks and coordination assemblies.

Bihelical Structure Design

Research has demonstrated that diphenic acid can serve as an anchor in the design of bihelical (figure of "∞") topologies . The stepwise synthesis of macrocycles anchored on diphenic acid enables the study of conformational aspects in such compounds . This work has significant implications for biomimetic chemistry and the design of molecules with complex spatial arrangements.

Crystal Engineering

The use of diphenic acid in crystal engineering has gained attention due to its ability to form predictable hydrogen-bonding patterns and coordination geometries . These properties make it valuable for designing materials with specific structural features and physical properties.

β-Turn Motifs and Compact Structures

Studies have revealed that diphenic acid can generate compact nine-membered β-turn-like elements when linked with appropriate components such as cystine-diOMe . This feature proves essential for creating stable bihelical structures through intramolecular hydrogen bonding .

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